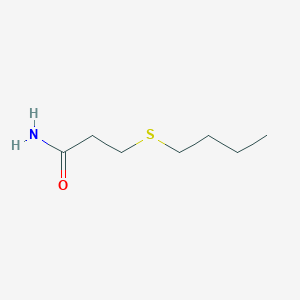

Propanamide, 3-(butylthio)-

CAS No.: 10156-44-2

Cat. No.: VC18862592

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10156-44-2 |

|---|---|

| Molecular Formula | C7H15NOS |

| Molecular Weight | 161.27 g/mol |

| IUPAC Name | 3-butylsulfanylpropanamide |

| Standard InChI | InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |

| Standard InChI Key | KUWXCAISLIAEMR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCSCCC(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Propanamide, 3-(butylthio)-, possesses the molecular formula C₇H₁₅NOS and a molecular weight of 161.26 g/mol. The compound features a propanamide core (CH₃CH₂CONH₂) with a butylthio (-S-C₄H₉) group attached to the β-carbon of the propane chain. This substitution introduces a hydrophobic moiety, enhancing the molecule’s lipid solubility and potential membrane permeability . Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | ~261.8°C (estimated) |

| Density | 0.859 g/cm³ (analogous) |

| LogP (Partition Coefficient) | 3.32 (predicted) |

| Hydrogen Bond Acceptors | 2 |

The sulfur atom in the butylthio group facilitates unique electronic interactions, such as hydrogen bonding and hydrophobic contacts, which are critical for its biological activity .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of propanamide, 3-(butylthio)-, typically involves a multi-step process:

-

Thioester Formation: Reacting a propanamide precursor with butylthiol in the presence of a coupling agent, such as di-2-pyridyldithiocarbonate (DPDTC), to form a thioester intermediate .

-

Reductive Amination: Reducing the intermediate to introduce the primary amine group, followed by coupling with a chiral or racemic acid derivative to finalize the structure .

For example, in the synthesis of analogous TRPV1 antagonists, 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives were functionalized with thiols to yield compounds with enhanced antagonistic activity .

Structural Optimization

Modifications to the butylthio chain significantly impact biological efficacy:

-

Chain Length: Shorter chains (e.g., propylthio) reduce hydrophobic interactions, while longer chains (e.g., pentylthio) decrease solubility .

-

Branching: Branched derivatives (e.g., sec-butylthio) exhibit improved receptor binding compared to linear analogs due to steric effects.

Biological Activity and Mechanism of Action

TRPV1 Antagonism

Propanamide, 3-(butylthio)-, and its analogs demonstrate potent TRPV1 antagonism, a property critical for pain modulation. Key findings include:

-

In Vitro Activity: Derivatives with butylthio substituents show half-maximal inhibitory concentrations (IC₅₀) as low as 40.4 nM against capsaicin-induced TRPV1 activation .

-

Stereospecificity: The S-enantiomer of a related compound (24 S) exhibited 30-fold higher potency than the R-enantiomer, underscoring the importance of chiral centers in activity .

Analgesic Efficacy

In rodent neuropathic pain models, butylthio-containing propanamides reduced mechanical allodynia by >50% at doses of 10 mg/kg . This effect correlates with TRPV1 blockade, as evidenced by the inhibition of capsaicin-induced hypothermia in vivo .

Applications in Drug Discovery

Pain Management

The compound’s TRPV1 antagonism positions it as a candidate for chronic pain therapies, particularly for conditions like diabetic neuropathy and chemotherapy-induced peripheral neuropathy .

Agrochemistry

Preliminary studies suggest utility in crop protection, where thioamide derivatives disrupt insect nervous systems via analogous ion channel modulation.

Comparative Analysis of Thioamide Derivatives

| Compound | Target | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Propanamide, 3-(butylthio)- | TRPV1 | 40.4 | 3.32 |

| N-(4-butylthio)propanamide | TRPA1 | 120.7 | 2.98 |

| 2-Butylthio-pyridine analog | TRPV1 | 0.7 | 4.15 |

Data adapted from PMC studies .

Future Directions and Challenges

While propanamide, 3-(butylthio)-, shows promise, challenges remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume